
1,1'-(2-Chloropropylidene)bis(4-ethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two ethoxybenzene groups linked by a chloropropylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) typically involves the reaction of 4-ethoxybenzene with a chloropropylidene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-ethoxybenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropylidene bridge can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene) or 1,1’-(2-Aminopropylidene)bis(4-ethoxybenzene).
Oxidation: Formation of 1,1’-(2-Chloropropylidene)bis(4-formylbenzene) or 1,1’-(2-Chloropropylidene)bis(4-carboxybenzene).
Reduction: Formation of 1,1’-(2-Propylidene)bis(4-ethoxybenzene) or 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene).
Aplicaciones Científicas De Investigación
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-ethylbenzene): Similar structure but with two chlorine atoms and ethyl groups instead of ethoxy groups.
1,1’-(2-Bromopropylidene)bis(4-ethoxybenzene): Similar structure but with a bromine atom instead of chlorine.
1,1’-(2-Chloropropylidene)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. The chloropropylidene bridge also provides a site for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
56265-22-6 |
|---|---|
Fórmula molecular |
C19H23ClO2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(4-ethoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H23ClO2/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-14,19H,4-5H2,1-3H3 |
Clave InChI |
XALCLEMPULMGDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
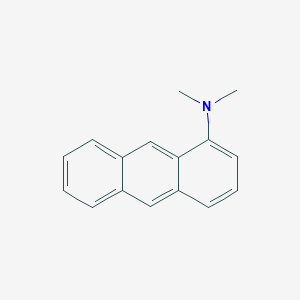
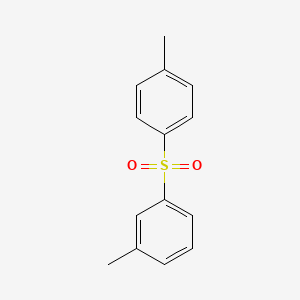
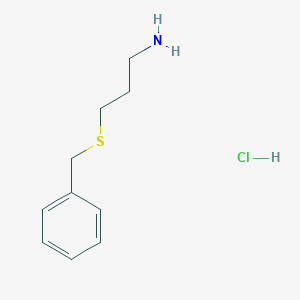
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
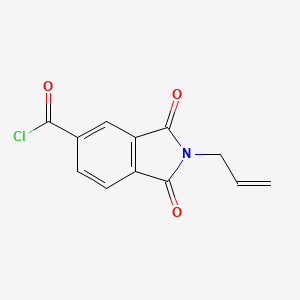
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
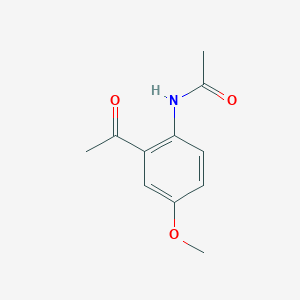
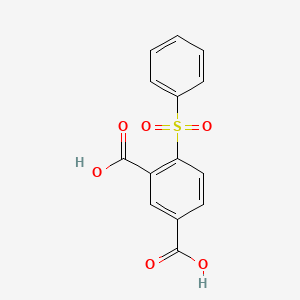
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
